N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide
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Overview
Description
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide, also known as Paracetamol, is a widely utilized analgesic and antipyretic medication. It is commonly used to relieve pain and reduce fever. The compound is known for its effectiveness and safety when used at recommended doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide typically involves the reaction of 4-aminophenol with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like acetic anhydride and various catalysts.
Major Products Formed
The major products formed from these reactions include quinone imine derivatives, amine derivatives, and substituted acetamides .
Scientific Research Applications
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Widely researched for its analgesic and antipyretic properties.
Industry: Utilized in the synthesis of lithographic plates and other industrial applications
Mechanism of Action
The precise mechanism of action of N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide is not completely understood. it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. This inhibition reduces the production of prostaglandins, which play a role in the inflammatory response and contribute to sensations of pain and fever .
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Another widely used analgesic and antipyretic, but with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects.
Naproxen: Another NSAID with similar properties to ibuprofen.
Uniqueness
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide is unique in its minimal anti-inflammatory effects compared to other analgesics like aspirin and ibuprofen. This makes it a preferred choice for patients who require pain relief and fever reduction without the anti-inflammatory effects .
Properties
CAS No. |
85153-38-4 |
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Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[4-[4-(4-hydroxyanilino)anilino]phenyl]acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-14(24)21-15-2-4-16(5-3-15)22-17-6-8-18(9-7-17)23-19-10-12-20(25)13-11-19/h2-13,22-23,25H,1H3,(H,21,24) |
InChI Key |
SJRVFAFOOJNKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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